molecular formula C28H30N2O4 B298506 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide

1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B298506
M. Wt: 458.5 g/mol
InChI Key: NFHJAWMMPUTJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as BPP-5a, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP-5a belongs to the family of pyrrolidine carboxamides, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt and NF-κB pathways. 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide was found to induce apoptosis and cell cycle arrest in human lung cancer cells. 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines in microglial cells, which may contribute to its anti-inflammatory activity. In addition, 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has also been found to exhibit low toxicity in vitro and in vivo. However, one of the limitations of 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide may facilitate its availability for research purposes.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-(benzyloxy)aniline with 2-methylpropylmagnesium bromide to form 4-(benzyloxy)phenyl)-2-methylpropylamine. The second step involves the reaction of 4-(benzyloxy)phenyl)-2-methylpropylamine with 4-bromo-2-(trifluoromethyl)benzonitrile to form 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide. The final step involves the removal of the benzyl protecting group using palladium on carbon and hydrogen gas.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. In a study conducted by Zhang et al., 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. In another study, 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in microglial cells. 1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-(2-methylpropoxy)phenyl]-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C28H30N2O4/c1-20(2)18-33-25-12-8-23(9-13-25)29-28(32)22-16-27(31)30(17-22)24-10-14-26(15-11-24)34-19-21-6-4-3-5-7-21/h3-15,20,22H,16-19H2,1-2H3,(H,29,32)

InChI Key

NFHJAWMMPUTJND-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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